molecular formula C6H10N4 B1446657 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1508111-51-0

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B1446657
CAS No.: 1508111-51-0
M. Wt: 138.17 g/mol
InChI Key: REOIFIQXXPQRBP-UHFFFAOYSA-N
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Description

The chemical scaffold of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine represents a privileged structure in modern drug discovery, serving as a key synthetic intermediate for the development of novel therapeutic agents. This fused bicyclic system, incorporating both triazole and piperidine motifs, is highly valued for its versatility and potential to impart favorable drug-like properties. Researchers utilize this core structure as a building block to create derivatives for probing various biological targets. Notably, closely related tetrahydro[1,2,4]triazolo[4,3-a]pyridine compounds have been designed and optimized as potent γ-secretase modulators for researching Alzheimer's disease therapeutics, demonstrating the scaffold's relevance in central nervous system (CNS) drug discovery . Beyond neuroscience, the broader triazolo-pyridine and triazolo-pyrazine chemical class has shown a wide spectrum of potential pharmacological activities in scientific literature, including investigation as dipeptidyl peptidase-4 (DPP-IV) inhibitors for type 2 diabetes, jak inhibitors, and human renin inhibitors . The presence of the amine functional group at the 6-position provides a critical handle for further synthetic elaboration, allowing medicinal chemists to tailor the molecule's properties and optimize interactions with biological targets. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-5-1-2-6-9-8-4-10(6)3-5/h4-5H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOIFIQXXPQRBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=CN2CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of 5H,6H,7H,8H-triazolo[4,3-a]pyridin-6-amine typically involves:

  • Formation of the pyridine core with appropriate substitution.
  • Introduction of hydrazine or hydrazine derivatives to form the triazole ring fused to the pyridine.
  • Cyclization and ring closure to yield the triazolopyridine scaffold.
  • Functional group transformations to install the amine group at the 6-position.

This approach is supported by convergent synthesis strategies combining hydrazinyl-substituted pyridines and other key intermediates.

Detailed Preparation Method from Patent Literature

A comprehensive method is disclosed in patent AU2014302595A1, which, although focused on substituted triazolo[4,3-a]pyridines, provides valuable insights into the preparation of related compounds including the 6-amine derivative.

Stepwise Synthesis Outline:

Step Description Key Reactants Reaction Conditions Outcome
1 Alkylation of 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH) to form NAPA NAPH + alkylating agent Controlled alkylation conditions Stable alkylated intermediate (NAPA)
2 Coupling of NAPA with 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (PYRH) NAPA + PYRH + coupling reagent Conditions favoring hydrazide formation Formation of hydrazide intermediate (HYDZ)
3 Dehydration of HYDZ to form the fused triazolopyridine HYDZ + dehydrating agent Dehydration conditions Formation of triazolopyridine core (Compound A)

While this patent focuses on a fluorinated and pyrazolyl-substituted triazolopyridine, the key step of hydrazide formation and subsequent cyclization to form the triazolo[4,3-a]pyridine ring is directly relevant to the preparation of 5H,6H,7H,8H-triazolo[4,3-a]pyridin-6-amine.

Hydrazine-Mediated Ring Closure

Another common synthetic route involves the use of hydrazine hydrate to convert chloropyridine derivatives into hydrazinyl-substituted intermediates, which then undergo intramolecular cyclization:

  • Starting from 2-chloropyridine derivatives, reaction with hydrazine hydrate in isopropanol yields 2-hydrazinylpyridine intermediates.
  • These intermediates undergo cyclization with appropriate electrophiles or under dehydrating conditions to form the triazolopyridine ring system.

This method is useful for introducing the amine group at the 6-position by appropriate substitution on the pyridine ring prior to cyclization.

Microwave-Assisted Metal-Free Synthesis

Recent advances include microwave-assisted, metal-free protocols for synthesizing triazolopyridines:

  • Using 1-amino-2-imino-pyridine derivatives as starting materials.
  • Reacting with carboxylic acids or other electrophilic partners under microwave irradiation accelerates cyclization.
  • This method provides higher yields and shorter reaction times compared to conventional heating.
  • It allows for broad substrate scope, including the formation of 5H,6H,7H,8H-triazolo[4,3-a]pyridin-6-amine derivatives.

Comparative Table of Preparation Methods

Method Key Reactants Reaction Type Conditions Advantages Limitations
Alkylation + Hydrazide Coupling + Dehydration (Patent AU2014302595A1) NAPH, PYRH, coupling reagents Alkylation, coupling, dehydration Conventional heating, controlled conditions High purity, scalable Multi-step, requires specific intermediates
Hydrazine Substitution of Chloropyridines 2-chloropyridine derivatives, hydrazine hydrate Nucleophilic substitution, cyclization Reflux in isopropanol Simple reagents, direct amination May require purification of intermediates
Microwave-Assisted Metal-Free Cyclization 1-amino-2-imino-pyridines, carboxylic acids Cyclization via C–N bond formation Microwave irradiation, metal-free Fast, high yield, environmentally friendly Requires microwave equipment

Research Findings and Notes

  • The hydrazine-mediated approach is widely used due to the availability of chloropyridine precursors and straightforward reaction conditions.
  • Microwave-assisted protocols represent a significant advancement, offering rapid synthesis and potentially greener chemistry.
  • Alkylation and coupling strategies allow for the introduction of diverse substituents, enabling the synthesis of functionalized derivatives.
  • Crystallization of the final product as salts or hydrates can improve stability and facilitate purification.
  • Reaction optimization often involves controlling temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the triazole or pyridine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have demonstrated the anticancer properties of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine derivatives. For instance, research indicates that certain derivatives exhibit selective cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival .

Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. It exhibits activity against a range of bacteria and fungi. The triazole moiety is particularly known for its efficacy against resistant strains of pathogens .

Neuroprotective Effects
Studies have suggested that 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine may have neuroprotective effects. It is being investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neuroinflammation and oxidative stress .

Agriculture

Pesticide Development
Compounds based on 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine are being explored for their potential use in developing new pesticides. Their ability to inhibit specific enzymes in pests makes them suitable candidates for creating environmentally friendly pest control solutions .

Material Science

Polymer Chemistry
The compound is also being studied for its applications in polymer chemistry. Its unique structure allows for the synthesis of new polymers with enhanced properties such as thermal stability and chemical resistance. These materials could have applications in coatings and advanced materials .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Derivatives show selective cytotoxicity against cancer cells.
Antimicrobial Action Effective against resistant bacterial strains.
Neuroprotective Effects Modulates neuroinflammation; potential in neurodegenerative disease treatment.
Agricultural Use Development of eco-friendly pesticides using derivatives.
Polymer Chemistry Synthesis of new polymers with improved properties.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways related to cancer . The inhibition of this kinase can lead to the suppression of tumor growth and proliferation.

Comparison with Similar Compounds

Key Observations :

  • Aromatic Interactions : The phenyl-substituted analog (C₁₂H₁₄N₄) may exhibit enhanced π-stacking in protein binding pockets .
  • Synthetic Accessibility : Methyl derivatives (C₇H₁₂N₄) are simpler to synthesize, with yields >75% reported for analogous triazolo-pyridazine amines .

Core Ring Modifications

Compounds with alternative fused ring systems retain the triazole moiety but differ in ring saturation and heteroatom arrangement:

Compound Name Core Structure Key Feature Reported Activity
[1,2,4]triazolo[1,5-c]pyrimidine-13-ones Triazole + pyrimidine Antimicrobial activity Moderate against E. coli
5-[4-(Dimethylamino)phenyl]-…triazolo[1,5-a]pyrimidin-6-amine Triazole + dihydropyrimidine Extended conjugation Kinase inhibition (hypothesized)
8-Chloro-6-ethyl-[1,2,4]triazolo[4,3-b]pyridazine Triazole + pyridazine Chlorine substitution Anticancer (preliminary)

Key Observations :

  • Antimicrobial vs. Kinase Activity : Pyrimidine-fused triazoles (e.g., [1,2,4]triazolo[1,5-c]pyrimidine-13-ones) show antimicrobial effects, while pyridazine analogs (e.g., 8-chloro-6-ethyl derivatives) are prioritized in oncology .

Functional Group Derivatives

Modifications at the 6-position amine or adjacent carbons influence reactivity and applications:

Compound Name Functional Group Molecular Formula Key Use/Property
5H,6H…pyridine-6-carbohydrazide Carbohydrazide C₈H₁₂N₆O Chelation or prodrug design
3-Methyl-5H…pyridine-6-carboxylic acid Carboxylic acid C₈H₁₁N₃O₂ Salt formation, solubility
1-Ethyl-3-{5H…pyridin-3-yl}-1H-pyrazol-4-amine Pyrazole-amine hybrid C₁₀H₁₇N₇ Multi-target ligand

Key Observations :

  • Carbohydrazide Derivatives : These may serve as intermediates for metal coordination complexes or hydrazone-based prodrugs .
  • Carboxylic Acid Derivatives : Improved aqueous solubility (e.g., 3-methyl-6-carboxylic acid) facilitates formulation for in vivo studies .

Biological Activity

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine can be represented as follows:

  • IUPAC Name : 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
  • Molecular Formula : C_6H_7N_5
  • Molecular Weight : 151.16 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine exhibit significant antimicrobial properties. For instance:

  • In vitro studies show that derivatives of triazolo-pyridine compounds have demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
CompoundAntimicrobial ActivityTarget Organism
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amineModerateE. coli
3-methyl-5H,6H,7H,[1,2,4]triazolo[4,3-a]pyridineHighS. aureus

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. A notable study found that derivatives can inhibit inducible nitric oxide synthase (iNOS), leading to reduced nitric oxide production in inflammatory models:

  • Case Study : In a murine model of inflammation induced by lipopolysaccharide (LPS), triazole derivatives showed a significant decrease in inflammatory markers .

Neuroprotective Effects

Recent investigations into the neuroprotective potential of triazolo-pyridine compounds have shown promise in treating neurodegenerative diseases:

  • Mechanism : The compound appears to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
StudyModelEffect Observed
Neuroprotection StudySH-SY5Y CellsReduced cell death under oxidative stress conditions

The biological activities of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine are attributed to several mechanisms:

  • Receptor Modulation : The compound may act as an antagonist or modulator at various receptors including nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection.
  • Enzyme Inhibition : Inhibition of enzymes such as iNOS contributes to its anti-inflammatory effects.
  • Antioxidant Activity : The ability to scavenge free radicals enhances its neuroprotective profile.

Q & A

Q. Advanced

  • Antioxidant assays : DPPH radical scavenging and FRAP tests evaluate electron-donating capacity (adapted from triazole derivatives in ).
  • Enzyme inhibition studies : Kinase or phosphodiesterase assays quantify IC₅₀ values ().
  • Docking simulations : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like adenine phosphoribosyltransferase ().

How do substituent variations affect the compound’s reactivity and bioactivity?

Advanced
Substituents modulate electronic and steric properties:

  • Electron-withdrawing groups (e.g., trifluoromethyl): Enhance electrophilicity, improving reactivity in nucleophilic substitutions ().
  • Bulkier groups (e.g., isopropyl): Reduce metabolic clearance but may hinder target binding ().
  • Amino groups : Increase hydrogen-bonding potential, critical for enzyme inhibition ().

What computational models predict interactions with biological targets?

Q. Advanced

  • Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over time (e.g., binding to pyrrolopyridine targets in ).
  • QSAR models : Relate substituent hydrophobicity (ClogP) to antibacterial activity ().
  • Free energy calculations : MM-PBSA/GBSA estimate binding affinities for drug design ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 2
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine

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